molecular formula C11H12N2S B13792221 2-(4-Ethylthiazol-2-yl)aniline CAS No. 658076-26-7

2-(4-Ethylthiazol-2-yl)aniline

Cat. No.: B13792221
CAS No.: 658076-26-7
M. Wt: 204.29 g/mol
InChI Key: MPHRTLUBYIHERL-UHFFFAOYSA-N
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Description

2-(4-Ethylthiazol-2-yl)aniline is a chemical compound that features a thiazole ring substituted with an ethyl group at the 4-position and an aniline group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylthiazol-2-yl)aniline typically involves the reaction of 4-ethylthiazole with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the thiazole ring is activated by an appropriate leaving group, allowing the aniline to attack and form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylthiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(4-Ethylthiazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylthiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-2-yl)aniline
  • 2-(4-Phenylthiazol-2-yl)aniline
  • 2-(4-Chlorothiazol-2-yl)aniline

Uniqueness

2-(4-Ethylthiazol-2-yl)aniline is unique due to the presence of the ethyl group at the 4-position of the thiazole ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to other thiazole derivatives .

Properties

CAS No.

658076-26-7

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C11H12N2S/c1-2-8-7-14-11(13-8)9-5-3-4-6-10(9)12/h3-7H,2,12H2,1H3

InChI Key

MPHRTLUBYIHERL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C2=CC=CC=C2N

Origin of Product

United States

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